
3-(十六烷氧基)丙醇
描述
3-(Hexadecyloxy)propan-1-ol is a chemical compound with the molecular formula C19H40O2 . It has an average mass of 300.520 Da and a monoisotopic mass of 300.302826 Da . It is also known by other names such as 1-Propanol, 3-(hexadecyloxy)-, and 1-O-Hexadecyl-1,3-propanediol .
Molecular Structure Analysis
The molecular structure of 3-(Hexadecyloxy)propan-1-ol consists of 19 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 .Physical And Chemical Properties Analysis
3-(Hexadecyloxy)propan-1-ol is a solid at room temperature . It has a molecular weight of 300.53 . The compound should be stored in a refrigerator .科学研究应用
合成和药理活性
- 合成和降血糖剂中的活性:3-(3-甲基-2-吡啶基)丙醇-1-醇,一种与 3-(十六烷氧基)丙醇-1-醇相关的结构,已被合成并因其强大的降血糖活性而被研究。研究了结构的变化,例如甲基和醇侧链的位置以及额外核取代的影响,以了解它们对降血糖效力的影响 (Blank 等人,1979 年)。
抗菌和抗氧化性能
- 抗菌和抗氧化活性:对 (3-烷氧基甲基-4-羟基苯基)丙酮-1-酮的研究(包括与 3-(十六烷氧基)丙醇-1-醇结构类似的化合物)揭示了它们的抗菌和抗氧化活性。这些化合物针对金黄色葡萄球菌和大肠杆菌等人类病原体进行了测试,并根据最低抑制浓度测量了它们的活性 (Čižmáriková 等人,2020 年)。
材料科学中的应用
- 金属酞菁的合成:合成了带有 3-(二乙氨基)苯氧基取代基的新型无金属和金属酞菁。该研究报告了这些化合物的合成和表征,这些化合物与材料科学和光伏应用相关 (Acar 等人,2012 年)。
心血管研究
- β-肾上腺素能受体阻滞剂中的心脏选择性:对与 3-(十六烷氧基)丙醇-1-醇相关的 1-[(4-羟基苯乙基)氨基]-3-(芳氧基)丙醇-2-醇的研究显示出显着的心脏选择性。这对于开发用于心血管疾病的 β-肾上腺素能受体阻滞剂具有重要意义 (Rzeszotarski 等人,1979 年)。
生物催化和不对称合成
- 不对称合成中的酶促拆分:对与 3-(十六烷氧基)丙醇-1-醇结构类似的 3-氨基-3-苯基丙醇-1-醇衍生物的酶促拆分的研究提供了对使用生物催化剂进行药物重要化合物的不对称合成的见解 (Torre 等人,2006 年)。
抗菌剂
- 抗菌剂,抗菌和抗真菌:与 3-(十六烷氧基)丙醇-1-醇结构相关的 1-苯氧基-3-(丙基硫烷基)丙烷的新氨基甲氧基衍生物的合成证明了它们作为抗菌剂的效率,比目前在医学中使用的抗菌剂更有效 (Jafarov 等人,2019 年)。
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
3-hexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSFYSJEYSCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864172 | |
| Record name | 3-(Hexadecyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9035-85-2 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecan-1-ol, propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)
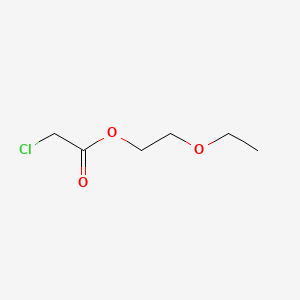

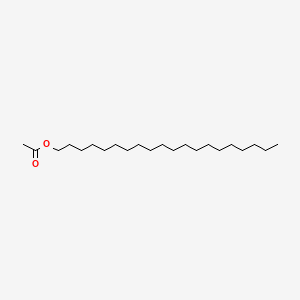


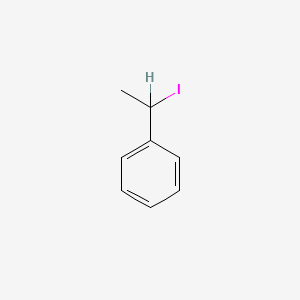
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
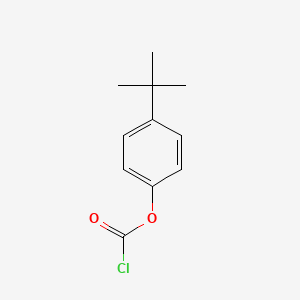
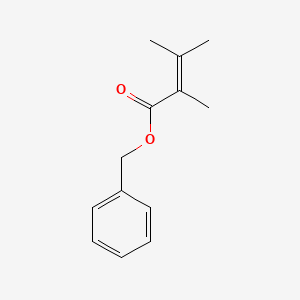

![2-(3-Hydroxypropyl)-6-[(3-hydroxypropyl)amino]-1h-benz[de]isoquinoline-1,3(2h)-dione](/img/structure/B1604786.png)
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)